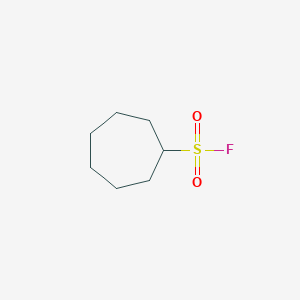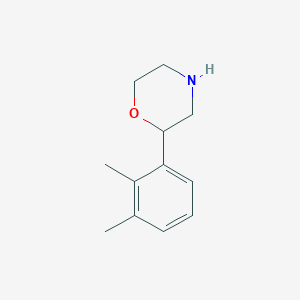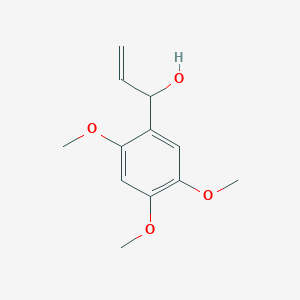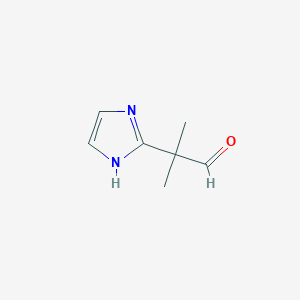
2-(1H-imidazol-2-yl)-2-methylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-imidazol-2-yl)-2-methylpropanal is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-2-yl)-2-methylpropanal typically involves the reaction of imidazole derivatives with aldehydes under controlled conditions.
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, often involves large-scale chemical reactions using catalysts to enhance yield and efficiency. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-imidazol-2-yl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1H-imidazol-2-yl)-2-methylpropanal has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(1H-imidazol-2-yl)-2-methylpropanal involves its interaction with various molecular targets. The imidazole ring can act as a hydrogen donor and acceptor, facilitating charge-transfer processes in enzymes. This compound can inhibit the activity of certain enzymes, leading to its antimicrobial and antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1H-imidazol-2-yl)pyridine
- 2-(2-Pyridyl)imidazole
- 2-(Imidazol-2-yl)pyridine
Uniqueness
2-(1H-imidazol-2-yl)-2-methylpropanal is unique due to its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
2-(1H-imidazol-2-yl)-2-methylpropanal |
InChI |
InChI=1S/C7H10N2O/c1-7(2,5-10)6-8-3-4-9-6/h3-5H,1-2H3,(H,8,9) |
InChI-Schlüssel |
KAVWQJWAYNDTAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=O)C1=NC=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate](/img/structure/B13617166.png)
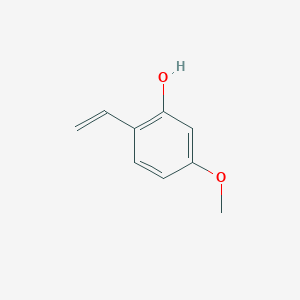
![1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13617189.png)
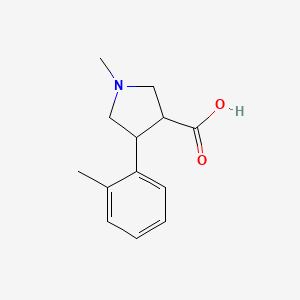
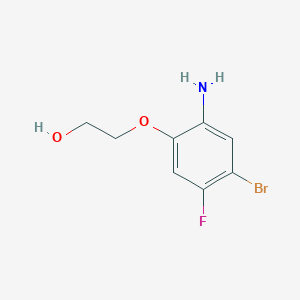
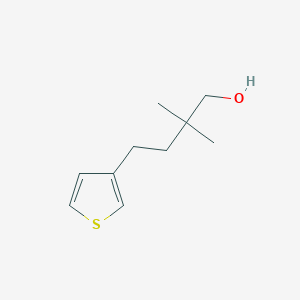
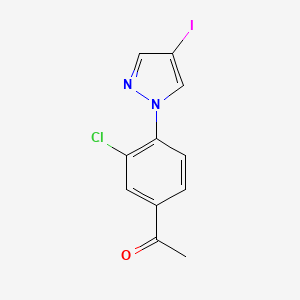
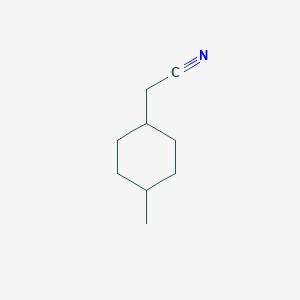
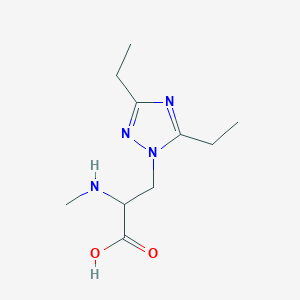
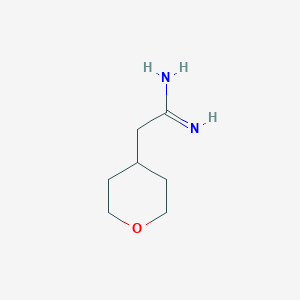
![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
